molecular formula C9H12N2O2 B14837965 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone

1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone

Katalognummer: B14837965
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: FQYMSHOEZJXUNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone typically involves the reaction of 2-aminoethylamine with 4-hydroxy-2-pyridinecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reaction to form the final product. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce amino alcohols.

Wissenschaftliche Forschungsanwendungen

1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    2-Aminoethylpyridine: Similar structure but lacks the hydroxyl group.

    4-Hydroxy-2-pyridinecarboxaldehyde: Similar structure but lacks the aminoethyl group.

    Pyridoxine (Vitamin B6): Contains a pyridine ring with different substituents.

Uniqueness: 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone is unique due to the presence of both aminoethyl and hydroxyl groups on the pyridine ring, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

4-acetyl-6-(2-aminoethyl)-1H-pyridin-2-one

InChI

InChI=1S/C9H12N2O2/c1-6(12)7-4-8(2-3-10)11-9(13)5-7/h4-5H,2-3,10H2,1H3,(H,11,13)

InChI-Schlüssel

FQYMSHOEZJXUNU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=O)NC(=C1)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.